![molecular formula C40H37N5O B560144 Deltarasin CAS No. 1440898-61-2](/img/structure/B560144.png)
Deltarasin
Overview
Description
Deltarasin is a small molecular inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ .
Synthesis Analysis
Deltarasin is an inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ . It is available for research use and is not sold to patients .Molecular Structure Analysis
The crystal structure of Deltarasin in complex with PDE6D has been determined . It binds to the farnesyl-binding pocket of the enzyme .Chemical Reactions Analysis
Deltarasin inhibits the interaction of RAS with PDEδ with a Kd of 41 nM . It suppresses the proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS .Physical And Chemical Properties Analysis
Deltarasin is a solid with a molecular weight of 603.75 and a molecular formula of C40H37N5O . It is soluble in DMSO .Scientific Research Applications
Inhibition of KRAS-Dependent Lung Cancer Cell Growth : Deltarasin inhibits KRAS–PDEδ interactions, impairing cell growth and KRAS activity in lung cancer cells. It induces apoptosis and autophagy, with its anti-cancer activity enhanced by blocking autophagy and inhibited when combined with antioxidants (Leung et al., 2018).
Identification of Pyrazolopyridazinones as PDEδ Inhibitors : Deltarasin binds to the prenyl-binding pocket of PDEδ, affecting KRas-dependent pancreatic adenocarcinoma cell lines. New PDEδ inhibitors with less cytotoxicity than Deltarasin have been identified (Papke et al., 2016).
New Approach for Blocking KRAS : Deltarasin disrupts KRAS signaling through targeting PDEδ. It redistributes KRAS in the plasma membrane, leading to reduced cell proliferation and increased cell death in certain pancreatic adenocarcinoma cell lines (Tse, 2013).
Molecular Mechanism of KRas4B-PDEδ Complex Inhibition : Deltarasin binds to the prenyl-binding pocket of PDEδ, affecting the formation of KRas4B-PDEδ complexes in different cancer cell lines. It shows higher affinity for PDEδ than farnesylated HVR, providing insight into its inhibitory effects (Bello et al., 2019).
Role in Malignant Pleural Effusion Formation : KRAS mutations, targeted by Deltarasin, are significant in inducing malignant pleural effusion (MPE). Deltarasin shows effectiveness against experimental mouse models of MPE (Agalioti et al., 2017).
Therapeutic Target for Hepatocellular Carcinoma : KRAS, targeted by Deltarasin, plays a role in hepatocellular carcinoma (HCC) progression and resistance to treatment. Inhibition of KRAS may provide a new therapeutic strategy for HCC (Dietrich et al., 2017).
Potentiation of KRAS Blockade in Vivo : KRAS-mutant tumor cells respond to Deltarasin due to its impact on host myeloid cells via chemokine signaling. This suggests the need for in vivo systems for anti-KRAS drug screening and indicates potential for interleukin-1β blockade in KRAS-mutant cancers (Arendt et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKEDSUXKTTTC-KXQOOQHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H37N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltarasin |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.